molecular formula C29H23N3O4S2 B2741854 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 684231-73-0

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2741854
CAS No.: 684231-73-0
M. Wt: 541.64
InChI Key: BLAVNFTWYXXFGN-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H23N3O4S2 and its molecular weight is 541.64. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C24H22N2O3S2
  • Molecular Weight : 466.57 g/mol

The structural complexity of this compound, featuring a benzo[d]thiazole moiety and a sulfonamide group, suggests a diverse range of biological interactions.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate thioketones and amines.
  • Introduction of Hydroxyphenyl and Sulfonamide Groups : Electrophilic aromatic substitution methods are commonly used to attach these functional groups to the core structure.
  • Final Coupling Reactions : The introduction of the isoquinoline moiety is performed via nucleophilic substitution or coupling reactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing benzo[d]thiazole have shown efficacy against various cancer cell lines, including breast and liver cancers. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting G2-M phase arrest .

StudyCell LineIC50 Value (µM)Mechanism
AHep3B (liver cancer)8.07G2-M phase arrest
BMCF-7 (breast cancer)12.5Apoptosis induction

Acetylcholinesterase Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity, suggesting that this compound may also exhibit this property .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites on enzymes such as AChE or kinases, inhibiting their activity.
  • Receptor Modulation : The benzo[d]thiazole moiety may modulate receptor functions by acting as an antagonist or agonist depending on the target.
  • Induction of Apoptosis : By affecting cell cycle regulation and promoting apoptotic pathways, it can lead to cell death in malignant cells.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antitumor Activity : A study reported that derivatives similar to this compound exhibited potent antitumor effects in vitro against Hep3B cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : Other research has suggested that compounds with benzo[d]thiazole cores can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease management .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O4S2/c33-26-14-11-22(17-24(26)29-31-25-7-3-4-8-27(25)37-29)30-28(34)20-9-12-23(13-10-20)38(35,36)32-16-15-19-5-1-2-6-21(19)18-32/h1-14,17,33H,15-16,18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAVNFTWYXXFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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